LLOQ Improvement of 500-Fold with Deuterated Internal Standard (Mesalazine-D3 vs. Diazepam IS)
The use of Mesalazine-D3 as an internal standard enables a lower limit of quantification (LLOQ) of 0.10 ng/mL in human plasma, a 500-fold improvement in sensitivity compared to the 50 ng/mL LLOQ achieved when using diazepam (a non-isotopic internal standard) for mesalazine quantification in beagle dog plasma [1][2]. This difference is attributable to the deuterated IS's ability to correct for matrix effects and recovery losses throughout sample preparation and analysis, which is not possible with a structurally dissimilar IS [3].
| Evidence Dimension | Lower Limit of Quantification (LLOQ) |
|---|---|
| Target Compound Data | 0.10 ng/mL (in human plasma) |
| Comparator Or Baseline | Diazepam as internal standard: 50 ng/mL (in beagle dog plasma) |
| Quantified Difference | 500-fold lower LLOQ with Mesalazine-D3 IS method |
| Conditions | UHPLC-MS/MS (target) vs. LC-MS/MS (comparator); both used protein precipitation; validated methods in plasma |
Why This Matters
This sensitivity improvement is critical for pharmacokinetic studies of low-bioavailability drugs like mesalazine, where plasma concentrations are in the sub-ng/mL range, and for therapeutic drug monitoring where small sample volumes (e.g., pediatric or microsampling) are required.
- [1] Banda J, Lakshmanan R, Katepalli RB, Reddy Venati UK, Koppula R, Shiva Prasad VVS. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1008:1-10. View Source
- [2] Qin J, Di X, Wang X, Liu Y. Development and validation of an LC-MS/MS method for the determination of mesalazine in beagle dog plasma and its application to a pharmacokinetic study. Biomed Chromatogr. 2015;29(2):261-7. View Source
- [3] Banda J, Lakshmanan R, Katepalli RB, Reddy Venati UK, Koppula R, Shiva Prasad VVS. Determination of mesalazine, a low bioavailability olsalazine metabolite in human plasma by UHPLC-MS/MS: Application to a pharmacokinetic study. J Chromatogr B Analyt Technol Biomed Life Sci. 2016;1008:1-10. View Source
